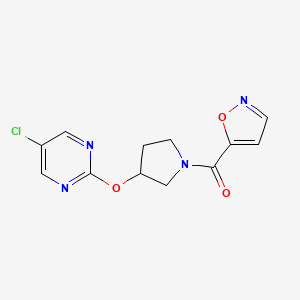
(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(isoxazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a pyrrolidine ring, a pyrimidine ring, an isoxazole ring, and a ketone group . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrimidine ring is a six-membered ring with two nitrogen atoms, and it is a key component of many biological compounds, including the nucleotides cytosine, thymine, and uracil .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a ring-closing reaction, followed by the introduction of the pyrimidine and isoxazole rings . The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the three rings (pyrrolidine, pyrimidine, and isoxazole), as well as the ketone group . The spatial orientation of these groups could have a significant impact on the compound’s biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of the pyrrolidine, pyrimidine, and isoxazole rings, as well as the ketone group, could provide multiple sites for potential reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and functional groups present. For example, the presence of the pyrrolidine, pyrimidine, and isoxazole rings could influence the compound’s solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Anticonvulsant Agents
A study by Malik and Khan (2014) describes the synthesis of novel derivatives, including (5-amino-3-substituted-1, 2, 4-triazin-6-yl)(2-(6-halo-substituted benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone. These compounds were evaluated for anticonvulsant activities using the maximal electroshock (MES) test, showing significant potency.
Metabolism and Pharmacokinetics
Research by Sharma et al. (2012) focused on the metabolism, excretion, and pharmacokinetics of a related compound, a dipeptidyl peptidase IV inhibitor. This study provides detailed insights into the metabolic pathways and elimination mechanisms of these compounds in various species.
Antimicrobial and Anticancer Agents
A study conducted by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized and evaluated novel derivatives for their in vitro antimicrobial and anticancer activities. These compounds showed good to excellent activity, with some exhibiting higher anticancer activity than reference drugs.
Molecular Docking and Anticancer Activities
Katariya, Vennapu, and Shah (2021) conducted a study on the synthesis of new 1,3-oxazole clubbed pyridyl-pyrazolines with anticancer and antimicrobial properties. Molecular docking studies provided encouraging data for the potential use of these compounds in overcoming microbial resistance.
Parkinson's Disease Imaging
A research by Wang et al. (2017) synthesized a compound for potential use as a PET imaging agent in Parkinson's disease. This study highlights the application of such compounds in neurodegenerative disease research.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to target g-protein-coupled receptor 119 (gpr119), which is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
Gpr119 agonists, like the structurally similar compounds, have been shown to stimulate glucose-dependent insulin release by direct action in the pancreas and to promote secretion of the incretin glp-1 by action in the gastrointestinal tract .
Biochemical Pathways
The activation of gpr119 can lead to the stimulation of adenylate cyclase, increasing the production of cyclic amp, which in turn activates protein kinase a, leading to the release of insulin .
Pharmacokinetics
Compounds with similar structures have been found to have good oral bioavailability and low plasma protein binding .
Result of Action
The activation of gpr119 by similar compounds leads to an increase in insulin secretion, which can help regulate blood glucose levels .
Propiedades
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O3/c13-8-5-14-12(15-6-8)19-9-2-4-17(7-9)11(18)10-1-3-16-20-10/h1,3,5-6,9H,2,4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBSCMNWSQOMFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
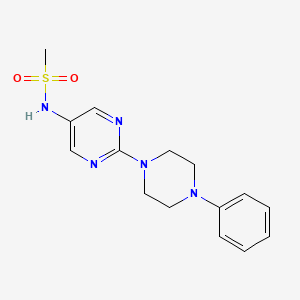


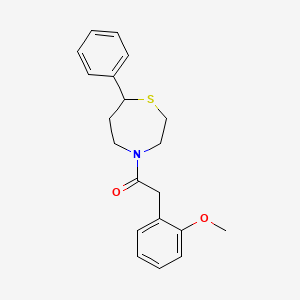
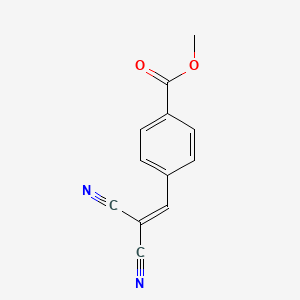
![N-(isoxazol-3-yl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2804067.png)

![3-[[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2804069.png)
![2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic Acid](/img/structure/B2804072.png)
![2-(3-{[2-(cyclopentylamino)-2-oxoethyl]thio}-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B2804075.png)
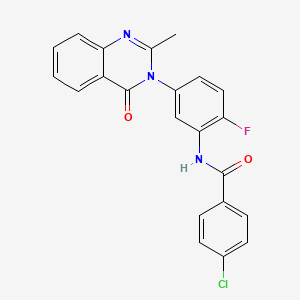
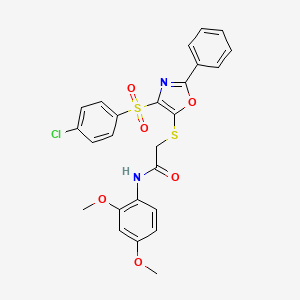
![N-[2-(4-fluorophenoxy)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2804081.png)
![1-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2804082.png)
